

5-Fluoro-3-nitropicolinonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Fluoro-3-nitropicolinonitrile**

Cat. No.: **B1527026**

[Get Quote](#)

An In-depth Technical Guide to **5-Fluoro-3-nitropicolinonitrile**: Synthesis, Reactivity, and Applications

Authored by: Senior Application Scientist

Introduction: The Strategic Value of 5-Fluoro-3-nitropicolinonitrile

5-Fluoro-3-nitropicolinonitrile (CAS: 1033202-51-5) is a highly functionalized pyridine derivative that has emerged as a powerful building block in modern organic synthesis.^[1] Its strategic arrangement of three distinct reactive centers—a cyano group, a nitro group, and a fluorine atom—on an electron-deficient pyridine core makes it an exceptionally versatile synthon. This guide provides an in-depth exploration of its chemical reactivity, validated protocols for its key transformations, and its application in the synthesis of high-value molecules, particularly in the fields of medicinal chemistry and agrochemicals.^{[1][2]}

The inclusion of fluorine in pharmaceutical candidates often enhances metabolic stability, lipophilicity, and binding affinity.^{[3][4]} The unique electronic properties of **5-fluoro-3-nitropicolinonitrile**, stemming from the synergistic electron-withdrawing effects of the ring nitrogen, the nitro group, and the cyano group, render the C5 position exceptionally susceptible to nucleophilic attack, making it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.

Property	Value
CAS Number	1033202-51-5
Molecular Formula	C ₆ H ₂ FN ₃ O ₂
Molecular Weight	167.10 g/mol
Appearance	Solid (Typical)
Boiling Point	~328.2 °C at 760 mmHg

Safety and Handling

As with related nitrated and fluorinated aromatic compounds, **5-Fluoro-3-nitropicolinonitrile** should be handled with care in a well-ventilated fume hood.[5][6][7] It is classified as harmful if swallowed and causes skin and serious eye irritation.[6][8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5][8]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Precautionary Measures: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection.[5][6]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

Core Reactivity: A Tale of Three Functional Groups

The synthetic utility of **5-fluoro-3-nitropicolinonitrile** is dictated by the chemoselective transformations of its three key functional groups. Understanding the underlying electronic principles is crucial for predicting reactivity and designing synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) at C5

The cornerstone of this building block's reactivity is the SNAr reaction. The pyridine ring is inherently electron-deficient. This effect is powerfully amplified by the strong electron-withdrawing nitro and cyano groups, which significantly lower the energy of the LUMO (Lowest

Unoccupied Molecular Orbital) of the aromatic system. This activation makes the ring susceptible to attack by nucleophiles.

The fluorine atom at the C5 position is an excellent leaving group for SNAr. Attack by a nucleophile at C5 generates a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9][10] The negative charge in this complex is delocalized onto the electronegative oxygen atoms of the nitro group and the nitrogen of the cyano group, providing substantial stabilization that lowers the activation energy of the reaction.[9][11]

Caption: S_NAr mechanism on **5-fluoro-3-nitropicolinonitrile**.

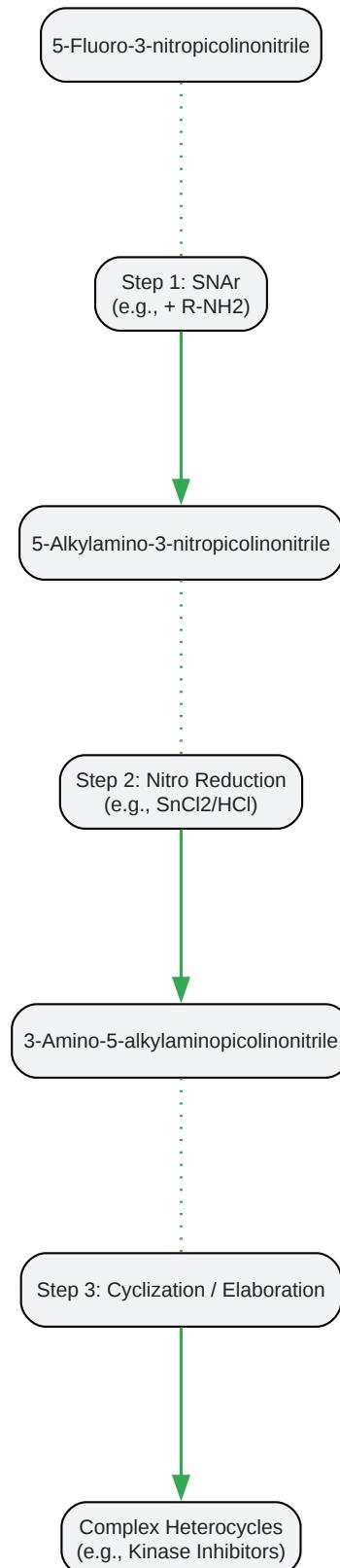
This reaction is highly efficient with a wide range of nucleophiles, including amines, alcohols, and thiols, providing straightforward access to diverse 5-substituted-3-nitropicolinonitriles.[12][13]

Reduction of the Nitro Group

The nitro group serves as a powerful activating group and can be subsequently transformed into a versatile amino group through reduction. This transformation is a critical step in many synthetic sequences, as the resulting 3-aminopyridine moiety can undergo a host of further reactions such as acylation, alkylation, diazotization, or cyclization to form fused heterocyclic systems.

A variety of methods can be employed for this reduction, with the choice depending on the other functional groups present in the molecule (chemoselectivity).[14][15]

- Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with H₂ gas is highly effective but may also reduce other functional groups.[14]
- Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid are classic, robust methods that show good tolerance for many functional groups.[14][15]


Transformations of the Picolinonitrile Moiety

The 2-cyano group provides a third handle for synthetic manipulation. While often retained in the final target, it can be hydrolyzed under acidic or basic conditions to form a picolinamide or a

picolinic acid. It can also be reduced to an aminomethyl group, further expanding the synthetic possibilities.

Application in the Synthesis of Kinase Inhibitors

A primary application of this building block is in the synthesis of complex heterocyclic scaffolds for kinase inhibitors.^{[16][17][18]} Kinases are crucial targets in oncology and immunology, and many inhibitors feature a substituted pyridine or pyrimidine core.^{[18][19]} The sequential application of SNAr and nitro reduction on **5-fluoro-3-nitropicolonitrile** provides a convergent and efficient route to 3,5-disubstituted picolinonitrile intermediates, which are precursors to structures like pyrido[2,3-d]pyrimidines.^[17]

[Click to download full resolution via product page](#)

Caption: General synthetic workflow utilizing the building block.

Protocols: Field-Proven Methodologies

The following protocols are designed to be robust and reproducible for common laboratory practice.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

Objective: To synthesize a 5-(substituted-amino)-3-nitropicolinonitrile derivative. This protocol uses morpholine as a representative amine nucleophile.

Materials:

- **5-Fluoro-3-nitropicolinonitrile** (1.0 eq)
- Morpholine (1.2 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous

Instrumentation:

- Round-bottom flask with magnetic stirrer
- Condenser and nitrogen/argon inlet
- Heating mantle with temperature control
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add **5-fluoro-3-nitropicolinonitrile** (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Solvent and Reagent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration). Add morpholine (1.2 eq) dropwise at room temperature.
 - Causality Note: DMF is a polar aprotic solvent that effectively solvates the cation of the base (K⁺) while not interfering with the nucleophile. K₂CO₃ is a mild base sufficient to scavenge the HF byproduct, driving the reaction to completion.
- Reaction: Heat the mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
 - Self-Validation: The water quench precipitates the product and dissolves the inorganic salts (like KF and excess K₂CO₃) and DMF. Multiple extractions ensure complete recovery of the product.
- Washing: Combine the organic layers and wash with water (2x) to remove residual DMF, followed by a wash with brine (1x) to aid in phase separation and remove bulk water.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(morpholino)-3-nitropicolinonitrile.

Protocol 2: General Procedure for Nitro Group Reduction using Tin(II) Chloride

Objective: To reduce the nitro group of a 5-substituted-3-nitropicolinonitrile to the corresponding amine.

Materials:

- 5-substituted-3-nitropicolinonitrile (1.0 eq)
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4.0-5.0 eq)
- Ethanol (EtOH) or Ethyl Acetate (EtOAc)
- Concentrated Hydrochloric Acid (HCl) (optional, if starting with anhydrous SnCl_2)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Brine

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the 5-substituted-3-nitropicolinonitrile (1.0 eq) in ethanol or ethyl acetate. Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
 - Expertise Note: SnCl_2 is a mild reducing agent effective for nitro groups and is tolerant of many other functionalities like nitriles and halogens.[\[14\]](#) Using the dihydrate is often convenient for lab scale. The reaction is typically exothermic.
- Reaction: Stir the suspension vigorously at room temperature or with gentle heating (40-60 °C) for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS.
- Work-up and Neutralization: Cool the reaction to 0 °C using an ice bath. Slowly and carefully add saturated NaHCO_3 solution or 1 M NaOH solution to neutralize the acidic mixture. Be cautious of gas evolution (CO_2). Continue adding base until the pH is ~8-9. A thick white precipitate of tin salts will form.

- Trustworthiness: This step is critical. The desired aniline product is often complexed with the tin salts in the acidic medium. Basification liberates the free amine, allowing it to be extracted. Incomplete neutralization will result in very low yields.
- Filtration (Optional but Recommended): Filter the slurry through a pad of Celite® to remove the bulk of the tin salts. Wash the filter cake thoroughly with the extraction solvent (DCM or EtOAc).
- Extraction: Transfer the filtrate to a separatory funnel and extract with DCM or EtOAc (3x).
- Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purification: The crude 3-aminopyridine derivative can be purified by column chromatography on silica gel if necessary.

References

- MySkinRecipes. (n.d.). **5-Fluoro-3-nitropicolinonitrile.**
- Meijer, L., et al. (2006). Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. *Bioorganic & Medicinal Chemistry*, 14(18), 6377-6388.
- Katritzky, A. R., et al. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. *Molecules*, 24(19), 3569.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- NCERT. (n.d.). Amines.
- Reddit. (2014, May 27). A few questions about pyridine and nitro reductions.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Zhang, Y., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. *European Journal of Medicinal Chemistry*, 236, 114336.
- Furutani, T., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. *Bioorganic & Medicinal Chemistry*, 13(19), 5589-5604.
- OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution.
- Hodson, L. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

- Abdellatif, K. R. A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. *RSC Advances*, 13(38), 26863-26892.
- Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. *Beilstein Journal of Organic Chemistry*, 12, 192-197.
- Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. *ResearchGate*.
- Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. *Frontiers in Chemistry*, 12, 1469536.
- Lumholdt, L., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). *Molecules*, 28(14), 5406.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 19). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Fluoro-3-nitropicolinonitrile [myskinrecipes.com]
- 2. nbinno.com [nbino.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- To cite this document: BenchChem. [5-Fluoro-3-nitropicolinonitrile as a building block in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1527026#5-fluoro-3-nitropicolinonitrile-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com